
グリクラジド不純物D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gliclazide Impurity D, also known as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide, is a specified impurity of the oral hypoglycemic agent gliclazide. Gliclazide is used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin. Impurities like Gliclazide Impurity D are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product.
科学的研究の応用
Chemical Properties and Mechanism of Action
Gliclazide Impurity D is chemically identified as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide. It shares a mechanism of action similar to gliclazide, targeting the β cell sulfonylurea receptor (SUR1). By binding to this receptor, Gliclazide Impurity D facilitates the closure of ATP-sensitive potassium channels, leading to the depolarization of β cells and subsequent insulin secretion from the pancreas.
Stability and Degradation Studies
Research indicates that Gliclazide Impurity D plays a crucial role in stability studies of gliclazide. For instance, various studies have utilized thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess the degradation of gliclazide under different stress conditions such as acidic and alkaline environments. These studies have shown that gliclazide is more susceptible to degradation compared to its analogs like glipizide, particularly under alkaline conditions .
Key Findings from Stability Studies:
- Degradation Rates : Gliclazide has been observed to degrade significantly under acidic conditions, with over 98% degradation noted in some studies .
- Analytical Methods : Advanced methods such as HPLC-UV have been developed for simultaneous determination of gliclazide and its impurities, including Gliclazide Impurity D, ensuring accurate quantification in pharmaceutical formulations .
Several case studies highlight the importance of monitoring Gliclazide Impurity D in commercial formulations:
- Stability Testing in Formulations : A study assessed the stability of gliclazide when combined with metformin under various pH conditions. Results indicated significant degradation rates for gliclazide, emphasizing the need for careful formulation strategies to enhance stability .
- Quality Control Assessments : In routine quality control processes, Gliclazide Impurity D was monitored alongside other impurities to ensure that all levels were compliant with pharmacopoeial standards. This practice is essential for maintaining the therapeutic efficacy and safety of gliclazide products .
作用機序
Target of Action
Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.
Mode of Action
Gliclazide Impurity D binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .
Biochemical Pathways
The binding of Gliclazide Impurity D to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.
Pharmacokinetics
Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .
Result of Action
The primary result of the action of Gliclazide Impurity D is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .
Action Environment
The action of Gliclazide Impurity D, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially Gliclazide Impurity D .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gliclazide Impurity D involves several steps. One method starts with the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with 1,2-cyclopentane dicarboxylic anhydride to produce another intermediate. Finally, this intermediate is reduced to yield Gliclazide Impurity D .
Industrial Production Methods
In industrial settings, the production of Gliclazide Impurity D follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the impurity during production .
化学反応の分析
Types of Reactions
Gliclazide Impurity D can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of different degradation products.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .
類似化合物との比較
Similar Compounds
- Gliclazide Impurity A
- Gliclazide Impurity C
- Gliclazide Impurity F
Uniqueness
Gliclazide Impurity D is unique due to its specific chemical structure, which includes a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure differentiates it from other impurities and can influence its reactivity and interactions in pharmaceutical formulations .
Conclusion
Gliclazide Impurity D plays a crucial role in the pharmaceutical industry by helping to ensure the safety and efficacy of gliclazide. Understanding its synthesis, reactions, and applications is essential for the development of high-quality pharmaceutical products.
生物活性
Gliclazide Impurity D (CAS Number: 1136426-19-1) is a notable impurity associated with the antidiabetic drug gliclazide, which is primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of gliclazide formulations. This article explores the biological activity, pharmacological implications, and potential therapeutic relevance of Gliclazide Impurity D, drawing on diverse sources and research findings.
Molecular Characteristics:
These properties indicate that Gliclazide Impurity D is structurally similar to gliclazide but may exhibit different pharmacokinetic and pharmacodynamic profiles.
Pharmacological Studies
-
In Vitro Studies:
- Research has shown that gliclazide and its impurities can affect glucose metabolism and insulin secretion. However, specific data on Gliclazide Impurity D's direct effects on these processes are scarce.
- A study highlighted that metabolites of gliclazide produced by gut microbiota could have improved pharmacological profiles compared to the parent drug, suggesting that impurities might also play a role in overall drug efficacy .
-
In Vivo Studies:
- Animal studies indicated that gliclazide's bioavailability can be influenced by gut microbiota, with implications for how impurities like Gliclazide Impurity D may alter therapeutic outcomes .
- Probiotic treatments have shown to modulate the absorption of gliclazide in healthy versus diabetic rats, indicating a complex interaction between drug impurities and gut health .
Clinical Relevance
- A systematic review compared gliclazide with other insulinotropic agents, noting variances in efficacy and safety profiles that could be partially attributed to impurities like Gliclazide Impurity D . This suggests that impurities may influence clinical outcomes and patient responses to treatment.
Regulatory Considerations
- The presence of impurities in pharmaceutical formulations raises concerns regarding their impact on drug quality and patient safety. Regulatory agencies require thorough characterization of all components, including impurities like Gliclazide Impurity D, to ensure consistent therapeutic effects .
Data Table: Comparative Analysis of Gliclazide and Gliclazide Impurity D
Property | Gliclazide | Gliclazide Impurity D |
---|---|---|
Molecular Formula | C15H21N3O3S | C15H20N2O3S |
Molecular Weight | 323.41 g/mol | 308.40 g/mol |
Purity | >95% | >95% |
Mechanism of Action | Insulin secretion stimulation | Unknown; potential modulation |
Clinical Relevance | Established antidiabetic agent | Limited data available |
特性
CAS番号 |
1136426-19-1 |
---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |
InChIキー |
PKQBPWYWZYXMOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。